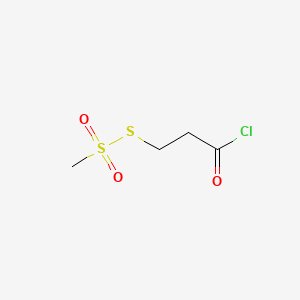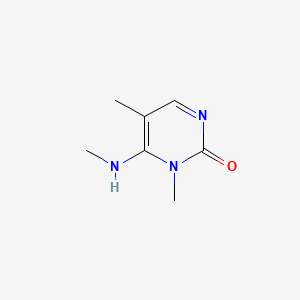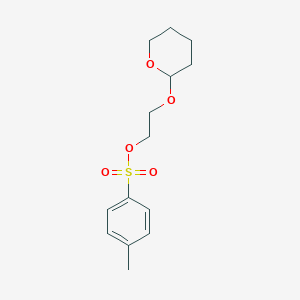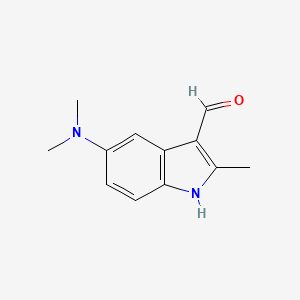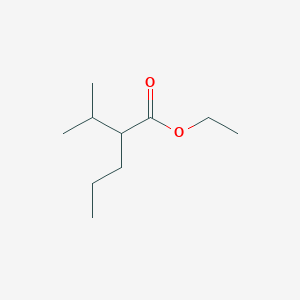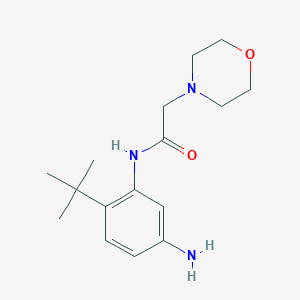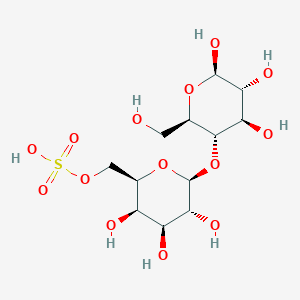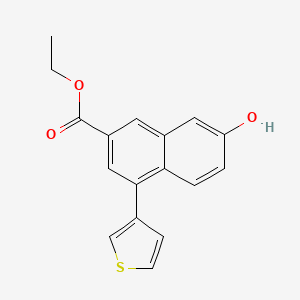
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate is a synthetic organic compound that belongs to the class of naphthoate derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a thienyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate typically involves the condensation of 7-hydroxy-4-(3-thienyl)-2-naphthoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
化学反応の分析
Types of Reactions
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-4-(3-thienyl)-2-naphthoate.
Reduction: Formation of 7-hydroxy-4-(3-thienyl)-2-naphthol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it may interact with cellular signaling pathways, affecting gene expression and protein synthesis .
類似化合物との比較
Ethyl 7-hydroxy-4-(3-thienyl)-2-naphthoate can be compared with other similar compounds, such as:
4-(3-thienyl)coumarin: Similar in structure but lacks the naphthalene ring system.
7-hydroxy-4-(3-thienyl)-2-naphthoic acid: The precursor to the ethyl ester derivative.
4-(3-thienyl)benzoic acid: Contains a benzoic acid moiety instead of the naphthalene ring.
The uniqueness of this compound lies in its combination of the naphthalene ring system with the thienyl and ethyl ester groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
ethyl 7-hydroxy-4-thiophen-3-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-2-20-17(19)13-7-12-8-14(18)3-4-15(12)16(9-13)11-5-6-21-10-11/h3-10,18H,2H2,1H3 |
InChIキー |
FSMRVVDZCSDVMD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
